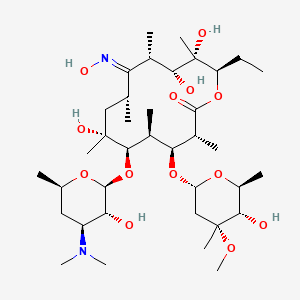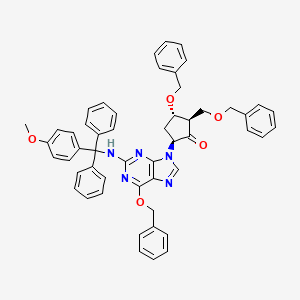
(2R,3S,5S)-3-(Benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanone
Vue d'ensemble
Description
An impurity of Entecavir. Entecavir is a reverse transcriptase inhibitor. It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body.
Applications De Recherche Scientifique
Chimie Verte dans l'Analyse Pharmaceutique
L'impureté 2 de l'Entecavir peut être analysée en utilisant des approches de chimie verte, qui visent à réduire les risques chimiques et la production de déchets dans la production pharmaceutique. Une étude a mis au point une méthode FTIR verte pour le dosage des médicaments antiviraux comme l'Entecavir, qui est spécifique, précise et exacte {svg_1}. Cette méthode est bénéfique pour les tests de qualité dans l'industrie pharmaceutique, offrant une alternative plus respectueuse de l'environnement aux tests de qualité conventionnels.
Identification et Quantification dans la Formulation des Médicaments
Le composé est utilisé dans l'identification et la quantification des ingrédients pharmaceutiques actifs. La méthode de spectroscopie FT-IR permet la mesure précise de l'Entecavir dans les formes brutes et les formes posologiques, garantissant la dose correcte et l'efficacité du médicament {svg_2}.
Profilage des Impuretés et Contrôle Qualité
L'impureté 2 de l'Entecavir joue un rôle crucial dans le profilage des impuretés, qui est essentiel pour le contrôle qualité des produits pharmaceutiques. Des techniques analytiques telles que la chromatographie liquide-ionisation par électronébulisation-spectrométrie de masse (LC-ESI-MS) sont utilisées pour la détection des impuretés telles que l'impureté 2 de l'Entecavir dans diverses préparations pharmaceutiques {svg_3}.
Développement et Validation de Méthodes
La recherche sur l'impureté 2 de l'Entecavir comprend le développement et la validation de méthodes conformément aux directives ICH Q2_R1. Cela implique la création d'une courbe d'étalonnage entre l'absorbance et la concentration, ce qui donne une grande linéarité et permet la quantification précise de l'ingrédient pharmaceutique actif {svg_4}.
Détection Chirale des Impuretés Stéréoisomères
L'impureté 2 de l'Entecavir est également importante dans la détection chirale des impuretés stéréoisomères. Des méthodes cinétiques basées sur la spectrométrie de masse peuvent être utilisées pour analyser les propriétés chirales des impuretés de l'Entecavir, ce qui est important pour garantir la sécurité et l'efficacité du médicament {svg_5}.
Évaluation des Brevets et Conformité Légale
Le composé est impliqué dans les évaluations de brevets, assurant que les nouvelles méthodes de détection des impuretés diastéréoisomères sont conformes aux brevets existants et aux réglementations légales. Ceci est crucial pour l'industrie pharmaceutique afin d'éviter les infractions et de promouvoir l'innovation {svg_6}.
Mécanisme D'action
Target of Action
The primary target of Entecavir Impurity 2 is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral drugs .
Mode of Action
Entecavir Impurity 2 is a guanosine nucleoside analogue that inhibits all three activities of the HBV polymerase . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting the HBV polymerase’s activities, which include base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Biochemical Pathways
The compound’s action affects the HBV replication process . By inhibiting the HBV polymerase, Entecavir Impurity 2 disrupts the viral replication process, leading to a decrease in the production of new virus particles . Additionally, it has been suggested that Entecavir Impurity 2 can inhibit the enzyme lysine-specific demethylase 5B (KDM5B), which is involved in various cellular processes such as hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .
Pharmacokinetics
It is known that renal impairment can result in increased accumulation of entecavir, with dosage adjustments required in patients with a creatinine clearance of <50 ml/min .
Result of Action
The molecular and cellular effects of Entecavir Impurity 2’s action primarily involve the reduction of HBV replication, leading to a decrease in the viral load . Additionally, by inhibiting KDM5B, Entecavir Impurity 2 may decrease tumor cell proliferation and induce apoptosis .
Action Environment
The efficacy and stability of Entecavir Impurity 2 can be influenced by various environmental factors. For instance, the green chemistry approach suggests that the environment for drug designing, manufacturing, and analysis can impact the effectiveness of the compound . Furthermore, susceptibility of immunocompromised patients, non-adherence to therapy, challenges in achieving effective drug concentrations in obese people, individual enzymatic activity, and the prior use of antiviral drugs are also significant contributors to the resistance to antiviral therapy .
Propriétés
IUPAC Name |
(2R,3S,5S)-5-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-phenylmethoxypurin-9-yl]-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H47N5O5/c1-59-43-29-27-42(28-30-43)52(40-23-13-5-14-24-40,41-25-15-6-16-26-41)56-51-54-49-47(50(55-51)62-34-39-21-11-4-12-22-39)53-36-57(49)45-31-46(61-33-38-19-9-3-10-20-38)44(48(45)58)35-60-32-37-17-7-2-8-18-37/h2-30,36,44-46H,31-35H2,1H3,(H,54,55,56)/t44-,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDUMGNQMZHOMS-QZVMJXQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=O)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7C[C@@H]([C@H](C7=O)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H47N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678507 | |
| Record name | (2R,3S,5S)-3-(Benzyloxy)-5-[6-(benzyloxy)-2-{[(4-methoxyphenyl)(diphenyl)methyl]amino}-9H-purin-9-yl]-2-[(benzyloxy)methyl]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142217-79-6 | |
| Record name | (2R,3S,5S)-5-[2-[[(4-Methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142217-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3S,5S)-3-(Benzyloxy)-5-[6-(benzyloxy)-2-{[(4-methoxyphenyl)(diphenyl)methyl]amino}-9H-purin-9-yl]-2-[(benzyloxy)methyl]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





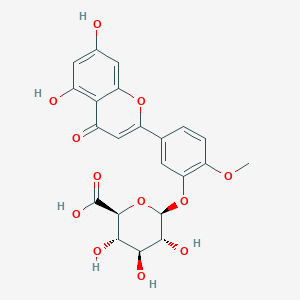
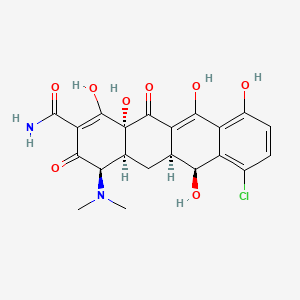
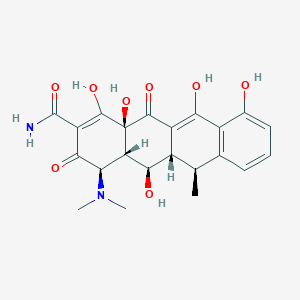
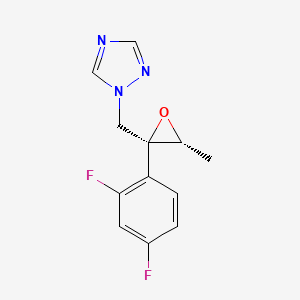
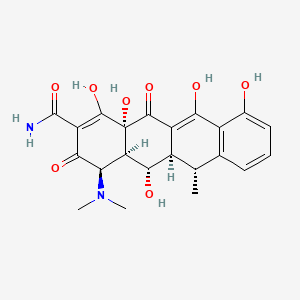
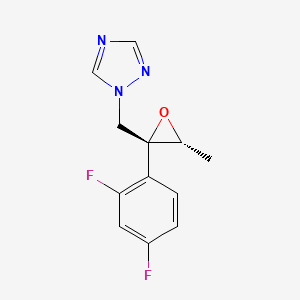
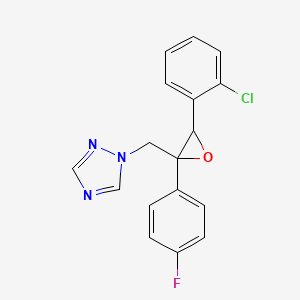
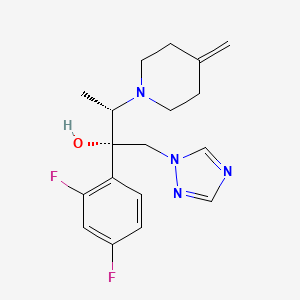
![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)

